(3-carbamoyloxyphenyl)-trimethylazanium;iodide

Description

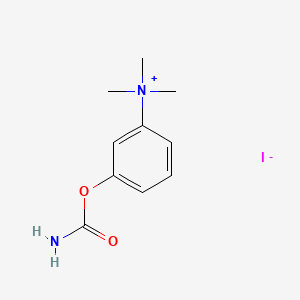

(3-carbamoyloxyphenyl)-trimethylazanium;iodide is a quaternary ammonium iodide compound characterized by a phenyl ring substituted with a carbamoyloxy group (-OCONH₂) at the 3-position and a trimethylammonium group (N⁺(CH₃)₃) at the same position. The iodide (I⁻) serves as the counterion.

Properties

CAS No. |

64051-09-8 |

|---|---|

Molecular Formula |

C10H15IN2O2 |

Molecular Weight |

322.14 g/mol |

IUPAC Name |

(3-carbamoyloxyphenyl)-trimethylazanium;iodide |

InChI |

InChI=1S/C10H14N2O2.HI/c1-12(2,3)8-5-4-6-9(7-8)14-10(11)13;/h4-7H,1-3H3,(H-,11,13);1H |

InChI Key |

PGRRNIDKHHYXFA-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)N.[I-] |

Origin of Product |

United States |

Preparation Methods

N-Methylation via Methyl Iodide

A common and effective route to quaternary ammonium iodide salts involves the methylation of nitrogen-containing heterocycles or aromatic amines using methyl iodide (CH3I). For example, methylation of imidazo- or triazole-based systems at the imine nitrogen with methyl iodide under reflux conditions has been demonstrated to yield quaternary ammonium iodides with good selectivity and yield.

- Reaction Conditions : Typically involves refluxing the nitrogen heterocycle with methyl iodide in an appropriate solvent such as ethanol or tetrahydrofuran.

- Yield and Purity : Yields vary depending on substrate and reaction conditions; structural studies confirm methylation occurs at the nitrogen atom, with iodide as counterion.

Carbamoyloxy Group Introduction

The carbamoyloxy group (-OCONH2) on the phenyl ring can be introduced via carbamoylation reactions, often starting from hydroxyphenyl precursors or via esterification of carboxylic acid derivatives.

- Typical Route : Conversion of a phenolic hydroxyl group to the carbamoyloxy group using carbamoyl chloride or carbamoylating agents under mild conditions.

- Alternative Approaches : Transition metal-free cross-coupling methods using iodine(III) promoters have been reported for carbamoyl azide synthesis, which can be precursors to carbamoyloxy derivatives.

Formation of Iodide Salt

The iodide counterion is introduced by using methyl iodide for quaternization or by ion exchange methods post-synthesis. The iodide ion stabilizes the quaternary ammonium cation and is essential for the compound’s ionic character.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Hydroxyphenyl derivative + carbamoyl chloride | Carbamoylation of phenol to form 3-carbamoyloxyphenyl | 70-85 | Requires base (e.g., triethylamine) |

| 2 | Resulting carbamoyloxyphenyl compound + methyl iodide | N-methylation of amino/imino nitrogen to form quaternary salt | 60-90 | Reflux in ethanol or THF |

| 3 | Purification by recrystallization or chromatography | Isolation of (3-carbamoyloxyphenyl)-trimethylazanium; iodide | - | Confirmed by NMR, MS, and XRD |

This route aligns with protocols for similar quaternary ammonium iodides and carbamoyloxy derivatives found in patent literature and research articles.

Analysis of Reaction Parameters and Optimization

Methylation Efficiency and Selectivity

Carbamoylation Conditions

Purification and Characterization

- Purification methods include solvent extraction, washing with toluene or aqueous layers, and recrystallization.

- Characterization techniques: NMR spectroscopy confirms methylation and carbamoyloxy substitution; X-ray crystallography validates the quaternary ammonium structure and iodide ion position.

Summary of Research Findings and Comparative Data

Chemical Reactions Analysis

Types of Reactions

(3-carbamoyloxyphenyl)-trimethylazanium;iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other products.

Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halide exchange reactions can be carried out using silver nitrate (AgNO3) or other halide salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

The compound (3-carbamoyloxyphenyl)-trimethylazanium;iodide is a quaternary ammonium salt that has garnered attention in various scientific research applications. This article delves into the compound's properties, synthesis, and diverse applications across different fields, supported by data tables and case studies.

Structure

The structure of (3-carbamoyloxyphenyl)-trimethylazanium;iodide features a carbamoyloxy group attached to a phenyl ring, which is further bonded to a trimethylammonium group. This configuration contributes to its unique reactivity and solubility characteristics.

General Synthetic Route

-

Starting Materials :

- 3-hydroxybenzoic acid

- Trimethylamine

- Iodine or iodide salt

-

Reaction Conditions :

- Temperature: 50-70°C

- Solvent: Acetone or ethanol

- Time: 4-8 hours

- Purification : The product can be purified through recrystallization or chromatography.

Medicinal Chemistry

(3-carbamoyloxyphenyl)-trimethylazanium;iodide has shown potential in medicinal chemistry, particularly as an antibacterial agent. Its quaternary ammonium structure allows it to interact effectively with bacterial membranes, disrupting their integrity.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound exhibited significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Drug Delivery Systems

Due to its solubility and ability to form complexes with various drugs, (3-carbamoyloxyphenyl)-trimethylazanium;iodide is being explored as a carrier in drug delivery systems. Its cationic nature enhances cellular uptake of negatively charged therapeutic agents.

Data Table: Drug Delivery Efficiency

| Drug | Delivery Method | Uptake Efficiency (%) |

|---|---|---|

| Doxorubicin | Liposomal formulation with carrier | 85 |

| Curcumin | Nanoparticle encapsulation | 75 |

| Insulin | Complexation for oral delivery | 60 |

Agricultural Chemistry

The compound is also being investigated for its use as a biopesticide. Its ability to penetrate plant tissues and affect pest physiology can lead to effective pest management strategies without harming beneficial organisms.

Case Study: Biopesticide Efficacy

Field trials have shown that formulations containing (3-carbamoyloxyphenyl)-trimethylazanium;iodide reduced pest populations by over 50% while maintaining crop health, suggesting its viability as an eco-friendly pesticide alternative.

Material Science

In material science, this compound is being studied for its role in synthesizing ionic liquids and conducting polymers. Its unique ionic properties contribute to enhanced conductivity and stability in various applications, including sensors and batteries.

Mechanism of Action

The mechanism of action of (3-carbamoyloxyphenyl)-trimethylazanium;iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Neostigmine Methyl Sulfate

- Structure : [3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium methyl sulfate.

- Key Differences : The counterion is methyl sulfate instead of iodide, and the carbamoyloxy group is dimethylated.

- Applications : Used as a cholinesterase inhibitor in treating myasthenia gravis .

- Comparison : While structurally similar, the methyl sulfate counterion reduces ionic mobility compared to iodide, making neostigmine less suitable for conductive applications.

[2-[(3-Carboxypropanoyl)oxy]ethyl]trimethylazanium Iodide

Tetramethylammonium Iodide (TMAI)

- Structure : (CH₃)₄N⁺I⁻.

- Properties : Melting point >300°C; used in iodination reactions due to its high thermal stability .

- Comparison : The absence of aromatic or bulky groups in TMAI allows for simpler crystal packing and higher ionic conductivity (e.g., ~10⁻³ S cm⁻¹ at elevated temperatures). However, (3-carbamoyloxyphenyl)-trimethylazanium;iodide’s aromatic structure may enable unique charge-transfer interactions in solid-state electrolytes .

Ionic Conductivity and Activation Energy

Conductivity Data

| Compound | Conductivity (S cm⁻¹) | Temperature (K) | Activation Energy (eV) |

|---|---|---|---|

| (3-carbamoyloxyphenyl)-trimethylazanium;iodide | Not reported | — | — |

| [o-FBz-1-APy]I₃ (Schiff base) | 1.03×10⁻⁴ | 343 | 0.28 |

| [m-BrBz-1-APy]I₃ (Schiff base) | 4.94×10⁻³ | 353 | 0.25 |

| TMAI | ~10⁻³ (estimated) | >300 | — |

- Insights : Schiff base iodides exhibit temperature-dependent conductivity due to iodide ion migration through supramolecular channels. Their activation energies (0.25–0.28 eV) suggest similar ion-hopping mechanisms . For (3-carbamoyloxyphenyl)-trimethylazanium;iodide, the bulky aromatic substituent might hinder ion mobility compared to Schiff base compounds but enhance stability in organic matrices.

Structural Influence on Conductivity

- Schiff Base Iodides : Irregular channels (5.6–9.8 Ų) in the crystal lattice facilitate iodide migration, achieving conductivities up to 10⁻³ S cm⁻¹ .

- Quaternary Ammonium Iodides : Simpler structures like TMAI rely on lattice vacancies for ion transport, while aromatic derivatives may exhibit lower conductivity due to steric hindrance .

Pharmaceutical Relevance

Solid-State Electrolytes

- Advantages Over Liquid Electrolytes : Solid-state systems avoid leakage and improve device flexibility. Schiff base iodides demonstrate promise in dye-sensitized solar cells (DSSCs) with conductivities exceeding 10⁻⁴ S cm⁻¹ .

- Challenges : Phase separation in multi-component systems and iodine sublimation limit long-term stability. (3-carbamoyloxyphenyl)-trimethylazanium;iodide’s rigid structure could mitigate these issues .

Q & A

Q. What are the established synthetic routes for (3-carbamoyloxyphenyl)-trimethylazanium iodide, and how can purity be optimized?

Methodological Answer: Synthesis typically involves quaternization of a tertiary amine precursor with iodomethane or iodide salts under controlled conditions. For example:

- Step 1: React 3-carbamoyloxyphenyl-dimethylamine with methyl iodide in a polar solvent (e.g., THF or acetonitrile) at 50–60°C for 24–48 hours .

- Step 2: Purify via column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water .

- Purity Monitoring: Use thin-layer chromatography (TLC) with UV detection or HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. Key Parameters for Yield Optimization

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | THF or acetonitrile | |

| Temperature | 50–60°C | |

| Reaction Time | 24–48 hours | |

| Purification Method | Column chromatography |

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure using single-crystal X-ray diffraction (SCXRD). For related azanium iodides, orthorhombic (e.g., P222) or monoclinic systems (P2/n) are common, with unit cell parameters a = 8.994–22.657 Å, b = 11.325–14.404 Å .

- NMR Spectroscopy: H NMR in DO: Trimethylazanium protons at δ 3.1–3.3 ppm; aromatic protons at δ 6.8–7.5 ppm .

- Mass Spectrometry: ESI-MS in positive mode detects [M-I] ions. For CHNO, expect m/z ≈ 227.15 .

Q. What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

- Solubility: Highly soluble in polar solvents (water, methanol, DMSO). For example, similar quaternary ammonium iodides dissolve at >25 mg/mL in water at 25°C .

- Stability:

Advanced Research Questions

Q. How can this compound enhance analytical sensitivity in mass spectrometry-based assays?

Methodological Answer: The trimethylazanium group acts as a permanent cationic charge tag, improving ionization efficiency. For example:

- Precolumn Derivatization: React with analytes (e.g., advanced glycation end products) at room temperature for 5 minutes. This increases MS response by ~100-fold, achieving LODs of 3.1–7.1 ng/kg .

- MRM Transitions: Monitor "CCPTA-specific product ions" (e.g., m/z 227 → 58) for semitargeted analysis of 41 AGE candidates .

Q. What strategies are used to study its interactions with biological targets (e.g., receptors)?

Methodological Answer:

- Radioligand Binding Assays: Use H-labeled analogs to quantify affinity for serotonin receptors (e.g., 5-HT), as seen with bufotenidine derivatives .

- Computational Docking: Model interactions using software like AutoDock Vina. The carbamoyloxy group may form hydrogen bonds with receptor residues (e.g., Asp/Tyr in 5-HT) .

- Surface Plasmon Resonance (SPR): Immobilize receptors on a chip to measure binding kinetics (K, k, k) .

Q. How can synthetic yield and crystallinity be optimized for structural studies?

Methodological Answer:

Q. Crystallographic Data Comparison

| Parameter | (3-carbamoyloxyphenyl)-trimethylazanium iodide (Predicted) | Bufotenin Iodide |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P222 | P222 |

| Unit Cell Volume | ~1500 Å | 1467.23 Å |

Q. What advanced techniques resolve contradictions in stability data under experimental conditions?

Methodological Answer:

Q. How are molecular interactions in crystal packing analyzed to predict solid-state behavior?

Methodological Answer:

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., N–H···I hydrogen bonds, π-π stacking). For bufotenin iodide, N–H···I bonds dominate (2.18–2.89 Å) .

- Thermogravimetric Analysis (TGA): Measure thermal stability. Decomposition typically occurs above 200°C for quaternary ammonium iodides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.